molecular formula C10H7BrOS B073811 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone CAS No. 1131-87-9

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone

Cat. No. B073811
CAS RN: 1131-87-9
M. Wt: 255.13 g/mol
InChI Key: NTQPGUCRHJHYIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiophene derivatives, including 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone, can involve multiple pathways. For instance, one method involves the reaction of (2-bromophenyl)acetonitrile with Na2S2O3 in the presence of a palladium catalyst or by treating 2-bromo-1-benzothiophene with piperidine under specific conditions. Such methodologies highlight the versatility and complexity of synthesizing benzothiophene derivatives, with variations in procedures leading to different substituents on the benzothiophene core (Petrov, Popova, & Androsov, 2015).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including our compound of interest, is pivotal for understanding its chemical behavior. X-ray diffraction studies provide insights into the crystal structure, enabling the analysis of bond lengths, angles, and overall molecular geometry. For similar compounds, such analysis has shown the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, which is crucial for understanding the reactivity and interaction with biological targets (Mary et al., 2015).

Scientific Research Applications

Pharmacological Profiles of Benzothiazepine Derivatives

Benzothiazepine derivatives are recognized for their wide range of biological activities, including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The pharmacological significance of these compounds lies in their diverse bioactivities, making them valuable in drug research for the development of new therapeutic agents. Research efforts are particularly focused on exploring the structure-activity relationships of potent benzothiazepine compounds to identify new compounds with improved efficacy and safety profiles (Dighe et al., 2015).

Synthetic Applications and Environmental Impact

The synthesis of benzothiazepine and related compounds involves a variety of chemical transformations, highlighting the development of novel synthetic methods. These efforts aim not only to create efficient pathways for producing these compounds but also to explore their environmental impact, including potential ecological risks associated with their occurrence in various ecosystems. For instance, novel brominated flame retardants, which can include benzothiazepine derivatives, have been reviewed for their occurrence in indoor air, dust, consumer goods, and food, underscoring the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 1-Benzothiophen-5-yl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(1-benzothiophen-5-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrOS/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQPGUCRHJHYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427623
Record name 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone

CAS RN

1131-87-9
Record name 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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